molecular formula C22H16ClNO4 B420462 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE

Cat. No.: B420462
M. Wt: 393.8g/mol
InChI Key: HESNLBXDXNDGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a chlorophenyl group, an oxoethyl group, and a benzoylamino benzoate moiety, making it a complex and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth [NH3(CH2)5NH3BiCl5] under solvent-free conditions at room temperature . Another approach involves the use of thionyl chloride and triethylamine in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE stands out due to its multifunctional structure, which allows it to participate in a variety of chemical reactions and exhibit multiple biological activities. Its unique combination of a chlorophenyl group, an oxoethyl group, and a benzoylamino benzoate moiety makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H16ClNO4

Molecular Weight

393.8g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-benzamidobenzoate

InChI

InChI=1S/C22H16ClNO4/c23-17-12-10-15(11-13-17)20(25)14-28-22(27)18-8-4-5-9-19(18)24-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,26)

InChI Key

HESNLBXDXNDGRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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